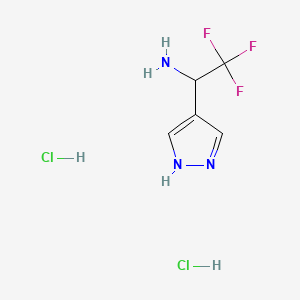
2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is a chemical compound characterized by the presence of trifluoromethyl and pyrazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethanone group. The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone: Similar structure but lacks the amine group.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrazole ring.
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with different substituents.
Uniqueness
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H8Cl2F3N3 |
|---|---|
Molekulargewicht |
238.04 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4(9)3-1-10-11-2-3;;/h1-2,4H,9H2,(H,10,11);2*1H |
InChI-Schlüssel |
CJFGJTUMYRKBLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C(C(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




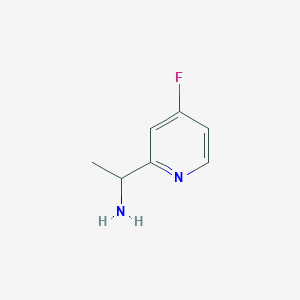
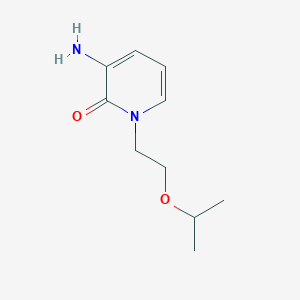
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
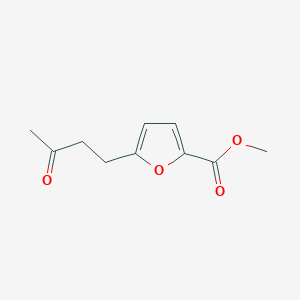
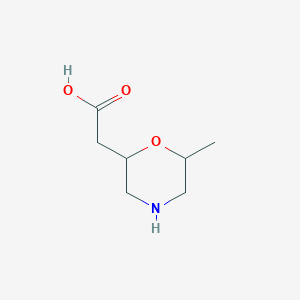
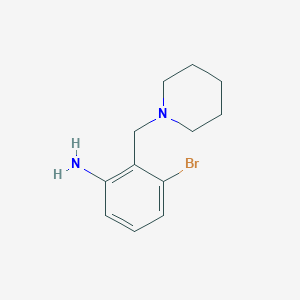

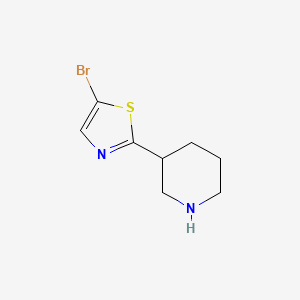
![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
